Methanesulfonato[1,1'-bis(diphenylphosphino)ferrocene)](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
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Overview
Description
Methanesulfonato1,1’-bis(diphenylphosphino)ferrocene)palladium(II) is a complex organometallic compound. It is widely recognized for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound’s structure features a palladium center coordinated with methanesulfonate, 1,1’-bis(diphenylphosphino)ferrocene, and 2’-amino-1,1’-biphenyl-2-yl ligands, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato1,1’-bis(diphenylphosphino)ferrocene)palladium(II) typically involves the reaction of palladium(II) acetate with 1,1’-bis(diphenylphosphino)ferrocene and 2’-amino-1,1’-biphenyl-2-yl ligands in the presence of methanesulfonic acid. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and yield. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato1,1’-bis(diphenylphosphino)ferrocene)palladium(II) is primarily involved in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or ethanol).
Heck Coupling: Involves aryl halides and alkenes, usually in the presence of a base (e.g., triethylamine) and a polar solvent (e.g., dimethylformamide).
Sonogashira Coupling: Involves aryl halides and terminal alkynes, often in the presence of a copper co-catalyst and a base (e.g., diisopropylamine).
Major Products
The major products of these reactions are typically biaryl compounds, styrenes, and substituted alkynes, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Methanesulfonato1,1’-bis(diphenylphosphino)ferrocene)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential in the development of new pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials due to its efficiency in catalyzing cross-coupling reactions.
Mechanism of Action
The mechanism of action of Methanesulfonato1,1’-bis(diphenylphosphino)ferrocene)palladium(II) involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon bonds. The palladium undergoes oxidative addition with the aryl halide, followed by transmetalation with the organoboron or organostannane reagent, and finally reductive elimination to form the coupled product. The ligands stabilize the palladium center and enhance its reactivity, making the compound an effective catalyst.
Comparison with Similar Compounds
Methanesulfonato1,1’-bis(diphenylphosphino)ferrocene)palladium(II) is unique due to its specific ligand combination, which provides a balance of stability and reactivity. Similar compounds include:
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium complex with similar applications but different ligands.
[1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II): Features bulkier ligands, which can influence its reactivity and selectivity.
XPhos Pd G3: A palladium complex with a different ligand system, often used in similar cross-coupling reactions.
These compounds share similar catalytic properties but differ in their ligand structures, which can affect their performance in specific reactions.
Properties
IUPAC Name |
carbanide;cyclopentyl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphanium;iron(2+);methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19P.C12H9N.CH4O3S.2CH3.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-6,8-9,13H;1H3,(H,2,3,4);2*1H3;;/q;;-2;;2*-1;2*+2/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYOWFBBOFRQIO-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CS(=O)(=O)O.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Fe+2].[Pd+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58FeNO3P2PdS+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445086-28-1 |
Source
|
Record name | Methanesulfonato[1,1'-bis(diphenylphosphino)ferrocene)](2'-amino-1,1'-biphenyl-2-yl)palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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